![molecular formula C19H31N3O2 B2512163 N-(Cyanomethyl)-4-[(2-cyclopentylacetyl)amino]-N-propylcyclohexane-1-carboxamide CAS No. 1436236-82-6](/img/structure/B2512163.png)
N-(Cyanomethyl)-4-[(2-cyclopentylacetyl)amino]-N-propylcyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "N-(Cyanomethyl)-4-[(2-cyclopentylacetyl)amino]-N-propylcyclohexane-1-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various cyclohexanecarboxamide derivatives and their synthesis, characterization, and properties, which can provide insights into the analysis of similar compounds .
Synthesis Analysis
The synthesis of cyclohexanecarboxamide derivatives typically involves the reaction of cyclohexanecarboxylic acid or its derivatives with various amines or isocyanates. For example, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involves the reaction of cyclohexanecarboxylic acid with aryl isothiocyanates . Similarly, the synthesis of polyamides derived from 1,4-bis((4-amino-2-(trifluoromethyl)phenoxy)methyl)cyclohexane involves a two-step process starting from 1,4-cyclohexanedimethanol . These methods could potentially be adapted to synthesize the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of cyclohexanecarboxamide derivatives is characterized by spectroscopic methods such as IR and NMR spectroscopy, and in some cases, by single-crystal X-ray diffraction studies . The cyclohexane ring typically adopts a chair conformation, which is a common feature in cyclohexane derivatives. The molecular conformation is often stabilized by intramolecular hydrogen bonds, which can influence the overall molecular geometry .
Chemical Reactions Analysis
The reactivity of cyclohexanecarboxamide derivatives can be influenced by the substituents attached to the cyclohexane ring. For instance, the presence of electron-withdrawing or electron-donating groups can affect the reactivity of the amide bond towards hydrolysis or other chemical transformations. The papers provided do not detail specific reactions of these compounds, but general knowledge of amide chemistry suggests that they could undergo reactions typical of carboxamides, such as acylation, amidation, or deprotonation under basic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanecarboxamide derivatives are determined by their molecular structure and substituents. For example, the presence of fluorinated groups in polyamides can lead to materials with low dielectric constants and high thermal stability, which are desirable for microelectronic applications . The copolymers of polyamide 6 and 4-aminomethylcyclohexane carboxylic acid exhibit unusual helical pitches, which affect their thermal and mechanical properties . These insights can be extrapolated to predict that the compound may also exhibit unique physical and chemical properties depending on its specific substituents and molecular conformation.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-4-[(2-cyclopentylacetyl)amino]-N-propylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-2-12-22(13-11-20)19(24)16-7-9-17(10-8-16)21-18(23)14-15-5-3-4-6-15/h15-17H,2-10,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAJNLJRWCIKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1CCC(CC1)NC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-4-(2-cyclopentylacetamido)-N-propylcyclohexane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512082.png)
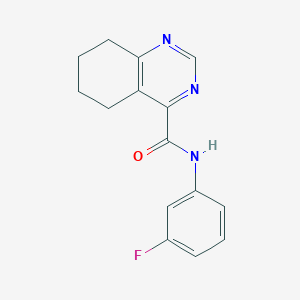

![N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2512087.png)
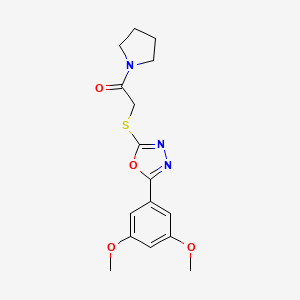
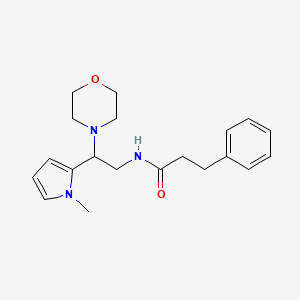
![4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B2512092.png)
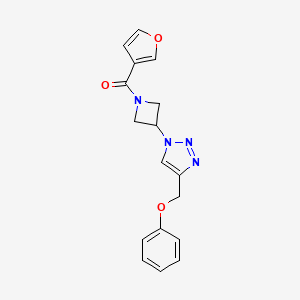
![N-[[1-(2-Chloro-5-cyclopropylpyridine-3-carbonyl)pyrrolidin-2-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2512096.png)
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2512098.png)

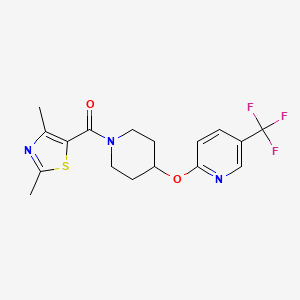
![2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B2512102.png)